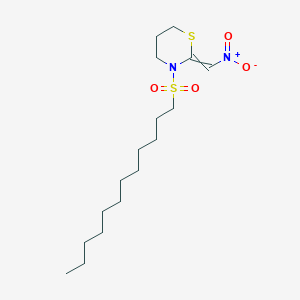
6-Diethylamino-5-ethylnicotinic acid ethyl ester
Übersicht
Beschreibung
6-Diethylamino-5-ethylnicotinic acid ethyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylamino-5-ethylnicotinic acid ethyl ester typically involves the esterification of 6-Diethylamino-5-ethyl-nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Diethylamino-5-ethylnicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-Diethylamino-5-ethyl-nicotinic acid.
Reduction: Formation of 6-Diethylamino-5-ethyl-nicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Diethylamino-5-ethylnicotinic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways involving nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Diethylamino-5-ethylnicotinic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid: A precursor in the biosynthesis of NAD+.
Methyl nicotinate: Used as a rubefacient for muscle and joint pain.
Ethyl nicotinate: Similar ester derivative with different alkyl group.
Uniqueness
6-Diethylamino-5-ethylnicotinic acid ethyl ester is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to other nicotinic acid derivatives. These modifications can influence its reactivity, solubility, and interaction with biological targets .
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
ethyl 6-(diethylamino)-5-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-11-9-12(14(17)18-8-4)10-15-13(11)16(6-2)7-3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
VJXOIKRIBILEAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=CC(=C1)C(=O)OCC)N(CC)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide](/img/structure/B8505003.png)







![3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8505043.png)
![1-({[4-(Methylsulfonyl)-2-nitrophenyl]amino}methyl)cyclopentanol](/img/structure/B8505069.png)
![9-bromo-4,5-dihydro-2H-6-oxa-1,2-diaza-benzo[e]azulene](/img/structure/B8505076.png)



